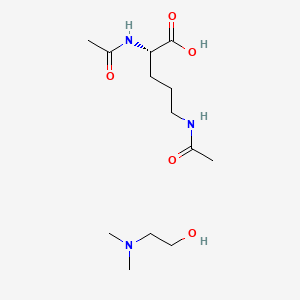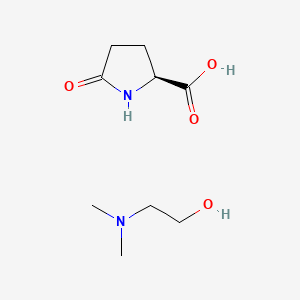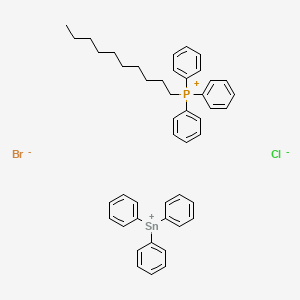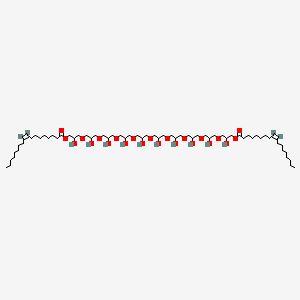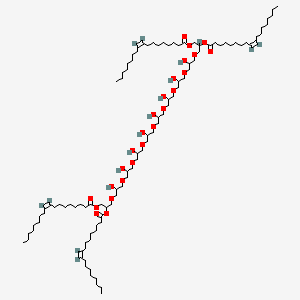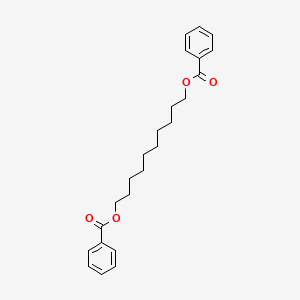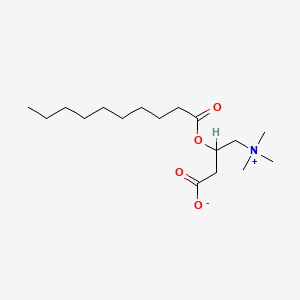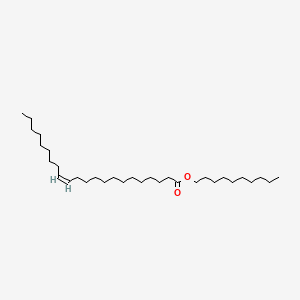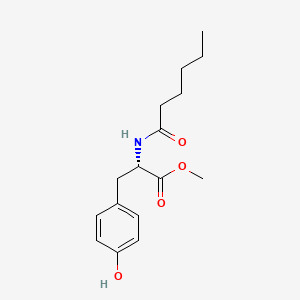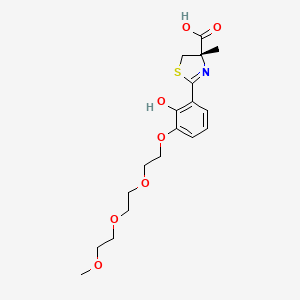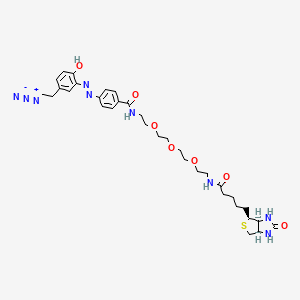
Diazo Biotin-PEG3-Azide
Vue d'ensemble
Description
Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .
Synthesis Analysis
Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The chemical formula of Diazo Biotin-PEG3-Azide is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .Chemical Reactions Analysis
Diazo Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Diazo Biotin-PEG3-Azide is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .Applications De Recherche Scientifique
Application in Protein Research
One specific application of Diazo Biotin-PEG3-Azide is in the field of protein research . In a study published in Science Translational Medicine, the compound was used to detect misfolded Transthyretin oligomers in plasma of hereditary amyloidosis patients .
The method involved introducing the biotin moiety to alkyne-containing biomolecules in the plasma samples using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provided better solubility to the labeled molecules in the aqueous media of the plasma . The diazo group allowed for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .
The results of the study showed that the use of Diazo Biotin-PEG3-Azide enabled the detection of the misfolded Transthyretin oligomers, providing valuable insights into the pathology of hereditary amyloidosis .
Application in Cellular Research
Diazo Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . After incubation with a fluorescent streptavidin-conjugate, the compound was used in fluorescence microscopy . This application is particularly useful in cellular research, as it allows for the visualization and tracking of specific biomolecules within the cell .
Application in Biochemical Assays
Diazo Biotin-PEG3-Azide has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques . These techniques are commonly used in biochemical assays to study protein-protein interactions, identify potential drug targets, and investigate the function of various biomolecules .
In both applications, the method involves introducing the biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provides better solubility to the labeled molecules in the aqueous media . The diazo group allows for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .
Application in Cellular Research
Diazo Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . After incubation with a fluorescent streptavidin-conjugate, the compound was used in fluorescence microscopy . This application is particularly useful in cellular research, as it allows for the visualization and tracking of specific biomolecules within the cell .
Application in Biochemical Assays
Diazo Biotin-PEG3-Azide has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling and double-click stapling techniques . These techniques are commonly used in biochemical assays to study protein-protein interactions, identify potential drug targets, and investigate the function of various biomolecules .
In both applications, the method involves introducing the biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provides better solubility to the labeled molecules in the aqueous media . The diazo group allows for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Biotin-PEG3-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



